molecular formula C14H18N4O4 B2401470 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 899744-98-0

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2401470
CAS No.: 899744-98-0
M. Wt: 306.322
InChI Key: JBYMVVQSDPUVLT-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that features a combination of functional groups, including a dimethylamino group, a furan ring, an isoxazole ring, and an oxalamide moiety. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan-2-carboxaldehyde with dimethylamine in the presence of a reducing agent.

    Synthesis of the isoxazole derivative: The 5-methylisoxazole can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling reaction: The final step involves coupling the furan-2-yl ethylamine with the isoxazole derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or reduced oxalamide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)acetamide
  • N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)urea

Uniqueness

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-9-7-12(17-22-9)16-14(20)13(19)15-8-10(18(2)3)11-5-4-6-21-11/h4-7,10H,8H2,1-3H3,(H,15,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYMVVQSDPUVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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